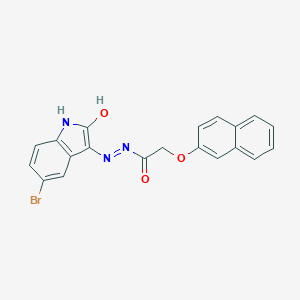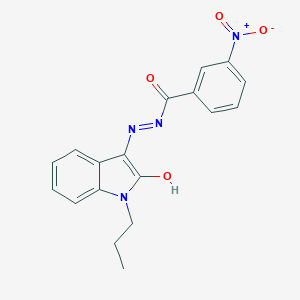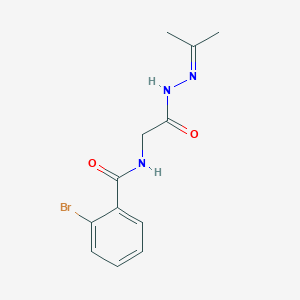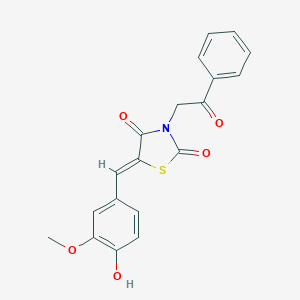
N-(1-Ethyl-2-hydroxy-5-methoxyindol-3-yl)imino-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-Ethyl-2-hydroxy-5-methoxyindol-3-yl)imino-4-nitrobenzamide” is a derivative of indole, which is a heterocyclic compound . The indole structure is present in many important biological molecules. For example, tryptophan, an essential amino acid, and serotonin, a neurotransmitter, both contain an indole ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole ring provides a rigid, planar structure, while the various substituents (ethyl, hydroxy, methoxy, imino, and nitrobenzamide) would add complexity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学的研究の応用
Cancer Therapeutics
Indole derivatives, such as the compound , have been extensively studied for their potential in treating various forms of cancer . The structural complexity and biological activity of indole-based compounds make them suitable for designing novel oncology drugs. They can interact with cancer cell pathways, potentially leading to apoptosis or inhibition of cell proliferation.
Antimicrobial Agents
The antimicrobial potential of indole derivatives is another significant area of research. These compounds can be synthesized to target a wide range of microbial pathogens, including bacteria and fungi, by disrupting their cell wall synthesis or protein function .
Neuroprotective Agents
Indole-based compounds have shown promise as neuroprotective agents. Their ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives are well-documented. They can inhibit the synthesis of pro-inflammatory cytokines, offering potential therapeutic applications in conditions like arthritis and other inflammatory disorders .
Analgesics
Compounds like AT-057/41752894 have been explored for their analgesic properties, particularly in the treatment of neuropathic pain. Their interaction with cannabinoid receptors may provide relief from chronic pain without the psychoactive effects associated with other pain medications .
Antiviral Research
Indole derivatives have been identified as potential antiviral agents. They can interfere with the replication cycle of viruses, offering a pathway for the development of new antiviral drugs .
Antidiabetic Research
Research into the antidiabetic properties of indole derivatives is ongoing. These compounds may influence insulin secretion or sensitivity, providing a novel approach to managing diabetes .
Plant Growth Regulators
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone. Synthetic analogs of this compound, including those similar to AT-057/41752894, could be used to regulate plant growth and development .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(1-ethyl-2-hydroxy-5-methoxyindol-3-yl)imino-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c1-3-21-15-9-8-13(27-2)10-14(15)16(18(21)24)19-20-17(23)11-4-6-12(7-5-11)22(25)26/h4-10,24H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYKQBUTLBJAIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OC)C(=C1O)N=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-{[(3-aminophenyl)carbonyl]amino}benzoate](/img/structure/B352374.png)
![4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B352404.png)

![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide](/img/structure/B352413.png)




![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B352432.png)

![N'-[(4-chlorophenoxy)acetyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B352437.png)
![N-{2-[2-(5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B352438.png)
![{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B352445.png)
